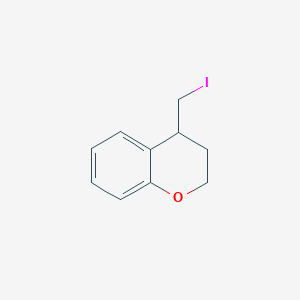
3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran, also known as DIBMP, is a synthetic compound that has been widely used in scientific research. It is a derivative of coumarin, a natural compound found in many plants, and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran is not fully understood, but it is believed to act as a reactive oxygen species (ROS) generator. This means that it can induce oxidative stress in cells, leading to DNA damage and cell death. It has also been shown to interact with proteins involved in DNA repair and cell signaling pathways.
Efectos Bioquímicos Y Fisiológicos
3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran has been shown to have a variety of biochemical and physiological effects, including inducing DNA damage and cell death, altering protein-protein interactions, and affecting cell signaling pathways. It has also been shown to have antioxidant properties, protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran in lab experiments is its high purity and stability, making it a reliable tool for research. However, its reactive nature and potential for inducing oxidative stress can also be a limitation, requiring careful handling and control in experiments.
Direcciones Futuras
There are many potential future directions for research involving 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran. One area of interest is its use as a tool for studying DNA damage and repair mechanisms, as well as its potential as a therapeutic agent for cancer treatment. It may also have applications in the development of new fluorescent probes for imaging cellular structures and in the study of protein-protein interactions. Further research is needed to fully understand the mechanisms of action of 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran involves the reaction of 4-hydroxycoumarin with iodomethane in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to yield 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran. This method has been optimized to produce high yields of pure 3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran and has been used in many research studies.
Aplicaciones Científicas De Investigación
3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran has been used in a variety of scientific research studies, including as a fluorescent probe for imaging cellular structures, as a tool for investigating protein-protein interactions, and as a substrate for enzymatic reactions. It has also been used in studies of DNA damage and repair, as well as in studies of the effects of oxidative stress on cells.
Propiedades
Número CAS |
107616-56-8 |
|---|---|
Nombre del producto |
3,4-Dihydro-4-(iodomethyl)-2h-1-benzopyran |
Fórmula molecular |
C10H11IO |
Peso molecular |
274.1 g/mol |
Nombre IUPAC |
4-(iodomethyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H11IO/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8H,5-7H2 |
Clave InChI |
WUBBCYRDJZNINH-UHFFFAOYSA-N |
SMILES |
C1COC2=CC=CC=C2C1CI |
SMILES canónico |
C1COC2=CC=CC=C2C1CI |
Sinónimos |
3,4-DIHYDRO-4-(IODOMETHYL)-2H-1-BENZOPYRAN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






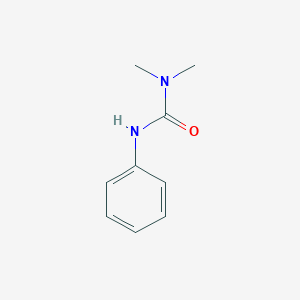
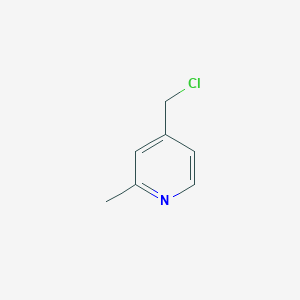
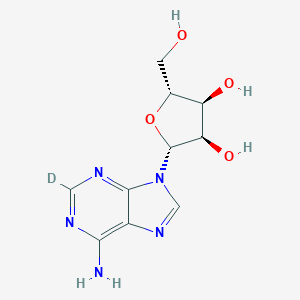
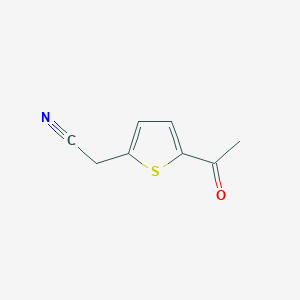

![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)
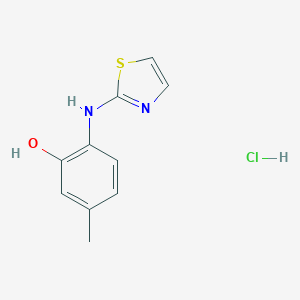
![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
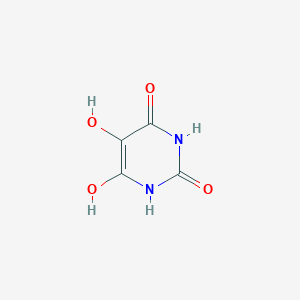
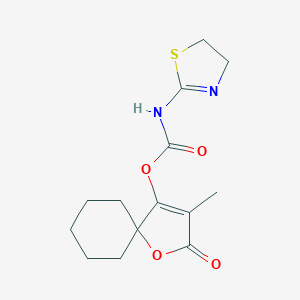
![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)